molecular formula C17H10ClF3N2O2 B2705866 8-acetyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone CAS No. 551930-82-6

8-acetyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone

Cat. No.: B2705866
CAS No.: 551930-82-6
M. Wt: 366.72
InChI Key: QSKRARMYQYARRD-UHFFFAOYSA-N
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Description

8-acetyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone is a complex organic compound featuring a quinolinone core substituted with an acetyl group, a chlorinated pyridinyl ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-acetyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone typically involves multi-step organic reactions

    Formation of the Quinolinone Core: The quinolinone core can be synthesized via the Pfitzinger reaction, which involves the condensation of isatin with an acetophenone derivative under basic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable pyridine derivative reacts with the quinolinone intermediate.

    Chlorination and Trifluoromethylation: The chlorination of the pyridinyl ring can be achieved using reagents like thionyl chloride, while the trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide under catalytic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The compound can participate in various substitution reactions, especially at the chlorinated pyridinyl ring, where nucleophiles can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Chemistry

In chemistry, 8-acetyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development. Studies may focus on its activity against specific enzymes or receptors, its pharmacokinetics, and its potential therapeutic effects.

Industry

In industry, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers or coatings. Its trifluoromethyl group, in particular, can impart desirable properties like increased hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism by which 8-acetyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The compound’s interactions with these targets can be studied using techniques like molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    8-acetyl-3-[3-chloro-2-pyridinyl]-4(1H)-quinolinone: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.

    8-acetyl-3-[5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone: Similar structure but with different substitution patterns on the pyridinyl ring.

    8-acetyl-3-[3-chloro-5-methyl-2-pyridinyl]-4(1H)-quinolinone: Contains a methyl group instead of a trifluoromethyl group, which can influence its reactivity and interactions.

Uniqueness

The presence of both a chlorinated pyridinyl ring and a trifluoromethyl group makes 8-acetyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone unique. These functional groups can significantly impact the compound’s chemical reactivity, stability, and biological activity, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

8-acetyl-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3N2O2/c1-8(24)10-3-2-4-11-14(10)23-7-12(16(11)25)15-13(18)5-9(6-22-15)17(19,20)21/h2-7H,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKRARMYQYARRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=C1NC=C(C2=O)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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